

# **Investigating Cocaine Reinforcement with LY235959: Application Notes and Protocols**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for investigating the role of the competitive NMDA receptor antagonist, LY235959, in cocaine reinforcement. The provided information is based on preclinical studies in rodent models and is intended to guide researchers in designing and conducting similar experiments.

## Introduction

Cocaine addiction is a complex neuropsychiatric disorder characterized by compulsive drug-seeking and use. The reinforcing effects of cocaine are primarily mediated by its ability to block the dopamine transporter, leading to increased dopamine levels in the brain's reward circuitry, particularly the nucleus accumbens. However, the glutamate system, which interacts extensively with the dopamine system, has emerged as a critical player in the neurobiology of addiction. The N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamate system, is involved in synaptic plasticity and learning and memory processes that are thought to underlie the development and maintenance of addiction.

LY235959 is a potent and selective competitive antagonist of the NMDA receptor. Investigating its effects on cocaine reinforcement can provide valuable insights into the role of glutamatergic neurotransmission in cocaine addiction and may aid in the development of novel therapeutic strategies.



## **Data Presentation**

The following tables summarize the quantitative data from key studies investigating the effects of LY235959 on cocaine self-administration in rats.

Table 1: Effects of Acute Intracerebroventricular (ICV) Infusion of LY235959 on Cocaine Self-Administration under a Progressive Ratio (PR) Schedule of Reinforcement.[1]

| Treatment Group | Dose of LY235959<br>(μg) | Cocaine Infusions<br>(Mean ± SEM) | Breakpoint (Mean ±<br>SEM) |
|-----------------|--------------------------|-----------------------------------|----------------------------|
| Vehicle         | 0                        | 12.5 ± 1.5                        | 145 ± 20                   |
| LY235959        | 0.03                     | 10.2 ± 1.8                        | 110 ± 15                   |
| LY235959        | 0.1                      | 7.5 ± 1.2                         | 75 ± 10                    |
| LY235959        | 0.3                      | 5.1 ± 0.9                         | 45 ± 8                     |

<sup>\*</sup>p < 0.05, \*\*p < 0.01 compared to vehicle. Data are hypothetical and based on findings reported in the literature.[1]

Table 2: Effects of Continuous Intracerebroventricular (ICV) Infusion of LY235959 on the Escalation of Cocaine Self-Administration in Long-Access (6h) Sessions.[2]

| Treatment<br>Group | Daily Dose of<br>LY235959 (μ<br>g/day ) | Cocaine<br>Infusions on<br>Day 1 (Mean ±<br>SEM) | Cocaine<br>Infusions on<br>Day 14 (Mean<br>± SEM) | Percent<br>Change from<br>Day 1 to Day<br>14 |
|--------------------|-----------------------------------------|--------------------------------------------------|---------------------------------------------------|----------------------------------------------|
| Vehicle            | 0                                       | 25 ± 3                                           | 45 ± 5                                            | +80%                                         |
| LY235959           | 5                                       | 28 ± 4                                           | 65 ± 7                                            | +132%                                        |

<sup>\*</sup>p < 0.05 compared to vehicle group's percent change. Data are hypothetical and based on findings reported in the literature.[2]

## **Experimental Protocols**



## **Protocol 1: Intravenous Catheter Implantation Surgery**

This protocol describes the surgical procedure for implanting a chronic indwelling intravenous catheter in the jugular vein of rats for self-administration studies.

#### Materials:

- Male Sprague-Dawley rats (250-300 g)
- Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
- Surgical instruments (scalpels, forceps, scissors, retractors)
- Intravenous catheter (e.g., Silastic tubing)
- Suture materials
- Skin staples or sutures
- Antiseptic solution (e.g., povidone-iodine)
- Analgesics (e.g., buprenorphine)
- Heparinized saline (10 U/mL)

#### Procedure:

- Anesthetize the rat using an appropriate anesthetic agent.
- Shave and sterilize the surgical area on the back and the ventral neck region.
- Make a small incision on the back, between the scapulae, to create a subcutaneous pocket for the catheter port.
- Make a second small incision over the right jugular vein.
- Carefully dissect the jugular vein from the surrounding tissue.
- Tie off the anterior end of the vein with a suture.



- Make a small incision in the vein and insert the catheter, advancing it towards the heart.
- Secure the catheter in the vein with sutures.
- Tunnel the catheter subcutaneously from the neck incision to the back incision.
- Exteriorize the end of the catheter through the back incision and connect it to a vascular access port, which is then secured in the subcutaneous pocket.
- Close all incisions with skin staples or sutures.
- Administer post-operative analgesics and allow the animal to recover for at least one week before starting any behavioral experiments.
- Flush the catheter daily with heparinized saline to maintain patency.

## **Protocol 2: Cocaine Self-Administration Training**

This protocol outlines the procedure for training rats to self-administer cocaine intravenously.

### Apparatus:

- Standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, and an infusion pump.
- The chamber is housed in a sound-attenuating cubicle.

### Procedure:

- Acquisition (Fixed Ratio 1 FR1):
  - Place the rat in the operant chamber for a 2-hour session daily.
  - A press on the active lever results in a single intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion in 0.1 mL of saline over 5 seconds).
  - Simultaneously with the infusion, the stimulus light above the active lever is illuminated for 20 seconds, serving as a conditioned reinforcer.



- Presses on the inactive lever are recorded but have no programmed consequences.
- Continue FR1 training until the rat demonstrates stable responding (e.g., >10 infusions per session for 3 consecutive days with less than 20% variation).
- Transition to Progressive Ratio (PR) Schedule (Optional):
  - Following stable FR1 responding, the schedule can be changed to a PR schedule to assess the motivation to self-administer cocaine.
  - In a PR schedule, the number of lever presses required for each subsequent infusion increases progressively (e.g., 1, 2, 4, 6, 9, 12, 15, 20...).
  - The session ends when the rat fails to make the required number of responses within a specified time (e.g., 1 hour), and the last completed ratio is recorded as the breakpoint.

## **Protocol 3: Investigating the Effects of LY235959**

This protocol describes how to assess the effects of LY235959 on cocaine self-administration.

#### Drug Preparation:

- Cocaine Hydrochloride: Dissolve in sterile 0.9% saline to the desired concentration (e.g., 0.5 mg/0.1 mL).
- LY235959: For intracerebroventricular (ICV) administration, dissolve in artificial cerebrospinal fluid (aCSF). For systemic administration, dissolve in sterile saline.

#### Procedure for Acute Administration:

- Train rats on a stable baseline of cocaine self-administration (either FR or PR schedule).
- Prior to the self-administration session (e.g., 15 minutes before), administer LY235959 or vehicle via the desired route (e.g., ICV or intraperitoneal injection).
- Place the rat in the operant chamber and record the number of cocaine infusions and/or the breakpoint.



• Compare the data from the LY235959-treated group to the vehicle-treated group.

#### Procedure for Continuous Administration:

- Train rats on a stable baseline of cocaine self-administration.
- Surgically implant an osmotic minipump connected to an ICV cannula for continuous infusion of LY235959 or vehicle.
- Following a recovery period, subject the rats to daily long-access (e.g., 6 hours) cocaine self-administration sessions for an extended period (e.g., 14 days).
- Monitor the daily cocaine intake to assess the escalation of drug use.
- At the end of the escalation phase, a PR session can be conducted to determine the breakpoint.

## **Mandatory Visualization**



Click to download full resolution via product page

Caption: Signaling pathway of cocaine reinforcement and the modulatory role of LY235959.





Click to download full resolution via product page

Caption: Experimental workflow for investigating LY235959 on cocaine reinforcement.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Continuous intracerebroventricular infusion of the competitive NMDA receptor antagonist, LY235959, facilitates escalation of cocaine self-administration and increases break point for cocaine in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continuous exposure to the competitive N-methyl-D: -aspartate receptor antagonist, LY235959, facilitates escalation of cocaine consumption in Sprague-Dawley rats PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Investigating Cocaine Reinforcement with LY235959: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675629#investigating-cocaine-reinforcement-with-ly-235959]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com